Gly-Asp-Asp-Asp-Asp-Lys-beta-naftilamina

Descripción general

Descripción

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide (GD4K-na) is a substrate for human enteropeptidase . It is a sensitive and specific fluorogenic substrate for enterokinase .

Synthesis Analysis

The purified L-HEP cleaved the synthetic peptide substrate Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide with kinetic parameters K(m)=0.16 mM and k(cat)=115 s(-1) and small ester Z-Lys-SBzl with K(m)=140 microM, k(cat)=133 s(-1) .Molecular Structure Analysis

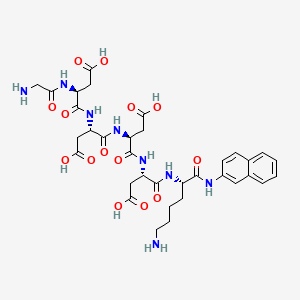

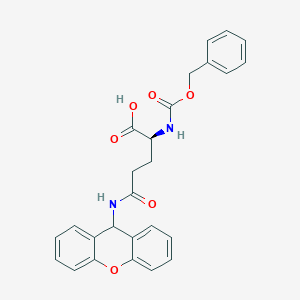

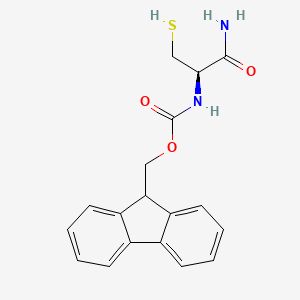

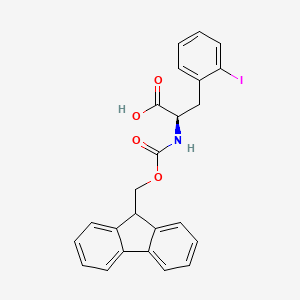

The molecular formula of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is C34H44N8O14 . The molecular weight is 788.8 g/mol . The IUPAC name is 3-[(2-aminoacetyl)amino]-4-[[1-[[1-[[1-[[6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid .Chemical Reactions Analysis

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is a substrate for human enteropeptidase . It is cleaved by the purified L-HEP .Physical and Chemical Properties Analysis

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is a powder that is soluble in water at 50 mg/mL, clear, colorless . It has a molecular weight of 788.76 .Aplicaciones Científicas De Investigación

Sustrato de Enteropeptidasa

Gly-Asp-Asp-Asp-Asp-Lys-beta-naftilamina: es un sustrato sintético utilizado para la determinación directa de la actividad de la enteropeptidasa . Esta enzima juega un papel crítico en el sistema digestivo al convertir el tripsinógeno en tripsina, iniciando una cascada de reacciones proteolíticas. La secuencia del compuesto imita los péptidos de activación del tripsinógeno, proporcionando una reacción específica y medible cuando es escindido por la enteropeptidasa.

Desarrollo de Sondas Fluorogénicas

El compuesto contiene un fluoróforo, 2-naftilamina, que se libera tras la escisión enzimática . Esta característica lo hace valioso para desarrollar sondas fluorogénicas que se pueden utilizar en varios ensayos para medir la actividad enzimática con alta sensibilidad y especificidad.

Investigación de Proteasas

Los investigadores utilizan This compound para estudiar la especificidad y la cinética de las proteasas, particularmente las que participan en la digestión de proteínas . Al analizar cómo interactúan diferentes proteasas con este sustrato, los científicos pueden obtener información sobre su función y regulación.

Descubrimiento de Fármacos

La especificidad de este compuesto para la enteropeptidasa lo convierte en una herramienta útil en el descubrimiento de fármacos, especialmente para identificar posibles inhibidores que podrían regular la actividad de la enzima . Tales inhibidores tienen potencial terapéutico en condiciones donde la modulación de la actividad de la proteasa es beneficiosa.

Ensayos Diagnósticos

Debido a su especificidad, This compound se puede emplear en ensayos diagnósticos para detectar anormalidades en los niveles o la actividad de la enteropeptidasa . Esto puede ser particularmente útil en el diagnóstico de ciertos trastornos digestivos.

Herramientas Educativas

En entornos académicos, este compuesto se utiliza para enseñar a los estudiantes sobre las interacciones enzima-sustrato y los principios de los ensayos basados en la fluorescencia . Proporciona un enfoque práctico para comprender las vías bioquímicas.

Análisis de la Vía Bioquímica

El papel del compuesto como sustrato para la enteropeptidasa permite a los investigadores rastrear y analizar las vías bioquímicas que involucran esta enzima . Esto puede ayudar a mapear procesos digestivos complejos e identificar posibles puntos de intervención terapéutica.

Ciencia Nutricional

En la ciencia nutricional, comprender cómo funciona la enteropeptidasa puede ayudar a desarrollar estrategias dietéticas o suplementos que optimicen la digestión y absorción de proteínas . This compound sirve como un compuesto modelo para estudiar estas interacciones.

Mecanismo De Acción

Target of Action

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is a substrate for human enteropeptidase . Enteropeptidase is an enzyme that plays a crucial role in the digestion of proteins by activating trypsinogen to trypsin .

Mode of Action

The compound Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide interacts with its target, enteropeptidase, by fitting into the enzyme’s active site . This interaction triggers the conversion of trypsinogen, an inactive enzyme, into its active form, trypsin .

Biochemical Pathways

The activation of trypsinogen to trypsin by Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide and enteropeptidase is a key step in the proteolytic cascade in the digestive system . This cascade involves a series of reactions that break down dietary proteins into their constituent amino acids, which can then be absorbed and utilized by the body .

Pharmacokinetics

It is soluble in water, suggesting that it could be readily absorbed and distributed in the body .

Result of Action

The primary molecular effect of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide’s action is the activation of trypsinogen to trypsin . This leads to the breakdown of proteins in the digestive system, facilitating their absorption into the bloodstream .

Análisis Bioquímico

Biochemical Properties

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide serves as a substrate for human enteropeptidase, an enzyme that catalyzes the cleavage of peptide bonds. The interaction between Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide and enteropeptidase is characterized by a high affinity, with a Km value of 0.16 mM . This substrate-enzyme interaction is essential for studying the catalytic efficiency and specificity of enteropeptidase. Additionally, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide can be used to investigate the activity of other proteases and to screen for potential inhibitors.

Cellular Effects

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells expressing enteropeptidase, the hydrolysis of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide leads to the release of beta-naphthylamide, which can be detected fluorometrically. This reaction is used to monitor enzyme activity and to study the regulation of proteolytic pathways. The presence of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide in cellular environments can also impact cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of proteases involved in these processes .

Molecular Mechanism

The molecular mechanism of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide involves its recognition and cleavage by enteropeptidase. The enzyme specifically binds to the Gly-Asp-Asp-Asp-Asp-Lys sequence and catalyzes the hydrolysis of the peptide bond, releasing beta-naphthylamide. This reaction is highly specific and efficient, with a kcat value of 115 s^-1 . The binding interactions between Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide and enteropeptidase are mediated by hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and facilitate catalysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and activity of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide can be influenced by various factors such as temperature, pH, and storage conditions. The compound is stable at -80°C for up to two years and at -20°C for up to one year when stored as a powder . In solution, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide remains stable for six months at -80°C and for one month at -20°C. Over time, the activity of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide may decrease due to degradation or changes in its chemical structure, which can affect its interactions with enzymes and its overall efficacy in biochemical assays.

Dosage Effects in Animal Models

The effects of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide in animal models vary with different dosages. At low doses, the compound is well-tolerated and effectively serves as a substrate for studying enteropeptidase activity. At high doses, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide may exhibit toxic or adverse effects, such as enzyme inhibition or disruption of normal cellular functions . The threshold for these effects depends on the specific animal model and the experimental conditions used.

Metabolic Pathways

Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is involved in metabolic pathways related to proteolysis and enzyme regulation. As a substrate for enteropeptidase, it participates in the activation of digestive proteases, which are essential for protein digestion and nutrient absorption. The hydrolysis of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide by enteropeptidase generates beta-naphthylamide, which can be further metabolized or excreted by the cell . The compound’s involvement in these pathways highlights its importance in studying enzyme kinetics and the regulation of proteolytic processes.

Transport and Distribution

Within cells and tissues, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in water and organic solvents facilitates its uptake and distribution in various cellular compartments . Once inside the cell, Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide can localize to specific regions where enteropeptidase or other proteases are active, allowing for targeted studies of enzyme activity and substrate specificity.

Subcellular Localization

The subcellular localization of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles where proteolytic enzymes are present, such as the endoplasmic reticulum, lysosomes, or the cytoplasm . This localization is crucial for studying the spatial regulation of proteolytic activity and the role of Gly-Asp-Asp-Asp-Asp-Lys-beta-naphthylamide in cellular processes.

Propiedades

IUPAC Name |

3-[(2-aminoacetyl)amino]-4-[[1-[[1-[[1-[[6-amino-1-(naphthalen-2-ylamino)-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N8O14/c35-10-4-3-7-20(30(52)37-19-9-8-17-5-1-2-6-18(17)11-19)39-32(54)22(13-27(46)47)41-34(56)24(15-29(50)51)42-33(55)23(14-28(48)49)40-31(53)21(12-26(44)45)38-25(43)16-36/h1-2,5-6,8-9,11,20-24H,3-4,7,10,12-16,35-36H2,(H,37,52)(H,38,43)(H,39,54)(H,40,53)(H,41,56)(H,42,55)(H,44,45)(H,46,47)(H,48,49)(H,50,51) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLLWULMEPVZWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N8O14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70023-02-8 | |

| Record name | Gly-Asp-Asp-Asp-Asp-Lys-β-naphthylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)

![1-Oxa-9-azaspiro[5.5]undecan-4-ol hydrochloride](/img/structure/B1442753.png)

![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)